molecular formula C15H18N2O2 B7507480 2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide

2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide

Cat. No.: B7507480
M. Wt: 258.32 g/mol
InChI Key: FYMMJTVLNAKHEX-UHFFFAOYSA-N
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Description

2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide is a chemical compound with a complex structure that includes an isoquinoline moiety

Preparation Methods

The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide typically involves the reaction of 2-acetyl-1H-isoquinoline with N,N-dimethylacetamide under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide can be compared with other similar compounds, such as:

  • 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide
  • 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(5-methyl-2-thiazolyl)acetamide
  • 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopropylacetamide

These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific functional groups and the resulting effects on its reactivity and applications .

Properties

IUPAC Name

2-(2-acetyl-1H-isoquinolin-1-yl)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11(18)17-9-8-12-6-4-5-7-13(12)14(17)10-15(19)16(2)3/h4-9,14H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMMJTVLNAKHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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